molecular formula C12H6ClF3O4 B13858450 5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid

5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid

Cat. No.: B13858450
M. Wt: 306.62 g/mol
InChI Key: ZIZYFEMBQSVZPA-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a chlorophenyl group, and a furan ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the trifluoromethoxy group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the furan ring or the phenyl group.

    Reduction: Reduction reactions might target the carbonyl group in the carboxylic acid.

    Substitution: Both the trifluoromethoxy and chlorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furanmethanol
  • 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furanaldehyde

Uniqueness

5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H6ClF3O4

Molecular Weight

306.62 g/mol

IUPAC Name

5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H6ClF3O4/c13-7-2-1-6(5-10(7)20-12(14,15)16)8-3-4-9(19-8)11(17)18/h1-5H,(H,17,18)

InChI Key

ZIZYFEMBQSVZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)OC(F)(F)F)Cl

Origin of Product

United States

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